3-(4-Bromobenzyl)-3-ethylazetidine
Beschreibung
Eigenschaften
Molekularformel |
C12H16BrN |
|---|---|
Molekulargewicht |
254.17 g/mol |
IUPAC-Name |
3-[(4-bromophenyl)methyl]-3-ethylazetidine |
InChI |
InChI=1S/C12H16BrN/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
InChI-Schlüssel |
BMKDDNURFUPKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-3-ethylazetidine typically involves the reaction of 4-bromobenzyl bromide with 3-ethylazetidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 3-(4-Bromobenzyl)-3-ethylazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromobenzyl)-3-ethylazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzyl)-3-ethylazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobenzyl)-3-ethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromophenyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole Derivatives
- Structure : Features a 1,2,4-triazole ring substituted with 4-bromophenyl and thiophen-2-yl groups.
- Synthesis : Prepared via solvent-free reactions of 2-(4-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with amines .
- Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., compounds 9a , 9b , 9d , 9e , 9f ) .
Brompheniramine Maleate
- Structure : Contains a 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine backbone .
- Activity : First-generation H₁ receptor antagonist used for allergy relief .
- Key Difference: The pyridine and dimethylamino groups in Brompheniramine enable strong receptor binding, whereas 3-(4-bromobenzyl)-3-ethylazetidine’s azetidine may confer steric constraints affecting target selectivity.
Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate
- Structure : Combines a cinnamic acid-glycine hybrid with a 4-bromobenzyloxy group .
- Activity : Inhibits soybean lipoxygenase (IC₅₀ = 80 µM) and shows antioxidant properties .
Physicochemical and Pharmacokinetic Properties
- Solubility : Brompheniramine’s maleate salt enhances water solubility, a feature shared with 3-(4-bromobenzyl)-3-ethylazetidine hydrochloride .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 3-(4-Bromobenzyl)-3-ethylazetidine, and what critical reaction parameters influence its formation?
- Answer : Synthesis optimization requires meticulous control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cyclization but risk side reactions like decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution reactions involving the azetidine ring .
- Catalyst/base selection : Triethylamine or DBU is often used to deprotonate intermediates and stabilize reactive species .
- Reaction time : Extended durations (>24 hours) may improve yield but require monitoring via TLC or HPLC to avoid by-product accumulation .
- Methodological Tip : Use a fractional factorial design to systematically test variable interactions and identify optimal conditions.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing 3-(4-Bromobenzyl)-3-ethylazetidine?
- Answer :
- NMR spectroscopy : H and C NMR confirm the azetidine ring structure and bromobenzyl substitution patterns. Coupling constants (e.g., ) distinguish cis/trans isomers .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrN) and isotopic patterns for bromine .
- IR spectroscopy : Bands near 1,650–1,750 cm indicate C-Br stretching, while azetidine ring vibrations appear at ~1,200 cm .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the solubility and stability profiles of 3-(4-Bromobenzyl)-3-ethylazetidine under varying storage conditions?
- Answer :
- Solubility : Moderately soluble in chlorinated solvents (e.g., DCM) and THF but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., DMSO:water mixtures) .
- Stability : Stable at −20°C under inert atmospheres (argon/nitrogen). Degradation occurs via hydrolysis in humid environments or under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
Advanced Research Questions
Q. How does the bromine substituent in 3-(4-Bromobenzyl)-3-ethylazetidine influence its reactivity in cross-coupling reactions compared to chloro or iodo analogs?
- Answer : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies show:
- Reactivity order : Iodo > Bromo > Chloro for Pd-catalyzed reactions.
- Steric effects : The ethyl group on the azetidine ring may hinder coupling efficiency; use bulky ligands (e.g., XPhos) to mitigate this .
- Data Table :
| Halogen | Coupling Yield (%) | Optimal Catalyst |
|---|---|---|
| Br | 65–75 | Pd(OAc)/XPhos |
| Cl | 40–50 | PdCl(PPh) |
| I | 80–85 | Pddba/SPhos |
- Reference : .
Q. What strategies resolve contradictions in biological activity data for 3-(4-Bromobenzyl)-3-ethylazetidine across different assay systems?
- Answer : Discrepancies often arise from assay-specific variables:
- Cell permeability : Use logP calculations (predicted ~2.8) to assess membrane penetration. Modify with prodrug strategies if needed .
- Target specificity : Employ CRISPR-edited cell lines to isolate receptor interactions (e.g., β-adrenoceptors) from off-target effects .
- Metabolic stability : Conduct liver microsome assays to identify cytochrome P450-mediated degradation pathways .
- Case Study : Inconsistent IC values in kinase inhibition assays were traced to ATP concentration variations; normalize assays using Z’-factor validation .
Q. How can computational methods predict the conformational flexibility of 3-(4-Bromobenzyl)-3-ethylazetidine and its impact on binding affinity?
- Answer :
- Molecular Dynamics (MD) : Simulate azetidine ring puckering (envelope vs. twist conformers) and benzyl group rotation barriers.
- Docking Studies : Use AutoDock Vina to model interactions with targets like GPCRs. The bromine atom’s hydrophobic surface area enhances binding pockets (e.g., ΔG = −9.2 kcal/mol in β-adrenoceptor models) .
- QM/MM Calculations : Quantify energy differences between tautomers and predict reactive sites for functionalization .
Q. What synthetic routes enable the incorporation of 3-(4-Bromobenzyl)-3-ethylazetidine into larger macrocyclic or polymer frameworks?
- Answer :
- Ring-closing metathesis (RCM) : Use Grubbs catalyst to form 12–16-membered macrocycles. Ethyl groups stabilize transition states .
- Polymerization : Initiate ROMP (ring-opening metathesis polymerization) with norbornene derivatives. Bromine sites allow post-polymerization functionalization (e.g., click chemistry) .
- Challenges : Steric hindrance from the ethyl group requires optimized monomer design (e.g., spacer insertion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
